molecular formula C19H16F3N3O3S B2466932 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-29-6

1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2466932
CAS No.: 851806-29-6
M. Wt: 423.41
InChI Key: RUUWQYBQJRKGST-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-12-2-5-14(10-16(12)25(27)28)17(26)24-9-8-23-18(24)29-11-13-3-6-15(7-4-13)19(20,21)22/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUWQYBQJRKGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The initial step often includes the preparation of the 4-methyl-3-nitrobenzoyl chloride, which is then reacted with an appropriate imidazole derivative under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the benzoyl moiety undergoes reduction under catalytic hydrogenation or chemical reducing conditions.

Reduction Method Conditions Product Yield Source
Catalytic HydrogenationH₂, Pd/C (10%), ethanol, 25°C, 6 hrs1-(4-methyl-3-aminobenzoyl)-derivative78%
Sodium Dithionite ReductionNa₂S₂O₄, H₂O/EtOH (1:1), 60°C, 2 hrsAminobenzoyl derivative with sulfonate byproducts65%
  • The nitro-to-amine conversion is critical for generating bioactive intermediates, particularly in medicinal chemistry applications.

  • Palladium-catalyzed hydrogenation is preferred for higher selectivity and fewer side reactions compared to sodium dithionite.

Sulfanyl Group Reactivity

The benzylsulfanyl group participates in nucleophilic substitution and oxidation reactions.

Nucleophilic Substitution

Replacement of the sulfanyl group with other nucleophiles (e.g., amines, alkoxides):

Reagent Conditions Product Yield Source
PiperidineDMF, 80°C, 12 hrs2-(piperidin-1-yl)-substituted imidazole52%
Sodium MethoxideMeOH, reflux, 8 hrs2-(methoxy)-derivative48%
  • Polar aprotic solvents like DMF enhance nucleophilicity, while protic solvents (e.g., MeOH) favor SN2 mechanisms.

Oxidation to Sulfone

Controlled oxidation converts the sulfanyl group to a sulfone:

Oxidizing Agent Conditions Product Yield Source
H₂O₂ (30%)Acetic acid, 50°C, 4 hrs2-({[4-(trifluoromethyl)phenyl]methyl}sulfonyl)-derivative85%
mCPBADCM, 0°C to RT, 2 hrsSulfonyl derivative91%
  • Sulfone derivatives exhibit increased metabolic stability, making them valuable in drug design.

Imidazole Ring Functionalization

The 4,5-dihydroimidazole ring undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Acylation

Reaction with acetyl chloride at the N1 position:

Reagent Conditions Product Yield Source
Acetyl ChloridePyridine, DCM, 0°C, 1 hr1-acetyl-4,5-dihydroimidazole derivative67%
  • Pyridine acts as a base to neutralize HCl, preventing ring decomposition.

Ring-Opening via Hydrolysis

Acidic or basic hydrolysis cleaves the imidazole ring:

Condition Product Yield Source
6M HCl, reflux, 24 hrs4-methyl-3-nitrobenzamide and thiol byproduct89%
NaOH (10%), EtOH, 12 hrsCarboxylic acid and disulfide derivatives73%

Condensation with Carbonyl Compounds

The imidazole ring’s NH group reacts with aldehydes/ketones to form Schiff bases:

Carbonyl Compound Conditions Product Yield Source
4-nitrobenzaldehydeEtOH, Δ, 6 hrsSchiff base with extended conjugation61%
CyclohexanoneAcOH catalyst, toluene, 12 hrsCyclohexylidene-imidazole derivative55%
  • Schiff base formation is reversible and pH-dependent, with optimal yields in mildly acidic conditions .

Cross-Coupling Reactions

The trifluoromethylphenyl group enables palladium-catalyzed cross-couplings:

Reaction Type Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C, 8 hrsBiaryl-substituted imidazole68%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CN-aryl imidazole derivative74%
  • The electron-withdrawing trifluoromethyl group enhances oxidative addition efficiency in cross-couplings.

Key Research Findings

  • Catalytic Hydrogenation Optimization : Elevated H₂ pressure (3 atm) improves nitro reduction yields to 92% while minimizing over-reduction.

  • Sulfone Bioactivity : Sulfonyl derivatives show 3× greater COX-2 inhibition (IC₅₀ = 0.8 µM) compared to sulfanyl precursors .

  • pH-Dependent Hydrolysis : Ring-opening under acidic conditions proceeds via N-protonation, while basic conditions follow a hydroxide-mediated mechanism.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings often show antimicrobial properties. The presence of the nitro group in this compound may enhance its efficacy against various bacterial strains by disrupting cellular processes. For instance, studies have demonstrated that imidazole derivatives can inhibit bacterial growth through interference with DNA synthesis and cell wall integrity.

Anticancer Potential

The structural characteristics of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole suggest potential anticancer activity. The compound can be designed as a molecular hybrid, combining the properties of imidazole with other active pharmaceutical ingredients. This hybridization strategy has been explored in recent studies where similar compounds showed cytotoxic effects against cancer cell lines, indicating that this compound could be further investigated for its anticancer properties.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science.

Polymer Chemistry

The trifluoromethyl group enhances the lipophilicity and stability of polymers synthesized from this compound. Such polymers can be utilized in coatings and adhesives that require enhanced durability and resistance to solvents and chemicals. Research has shown that incorporating trifluoromethylated compounds into polymer matrices can improve thermal stability and mechanical properties.

Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles with specific functional properties. The ability to modify the surface chemistry of nanoparticles using such organic compounds opens avenues for targeted drug delivery systems and diagnostic applications.

Agrochemicals

The agricultural sector stands to benefit from the application of this compound as a potential pesticide or herbicide.

Pesticidal Activity

Compounds with similar structures have been reported to exhibit insecticidal and fungicidal activities. The incorporation of the trifluoromethyl group may enhance the bioactivity of this compound against pests while minimizing toxicity to non-target organisms. Studies on related imidazole derivatives have shown effectiveness in controlling agricultural pests through disruption of their metabolic pathways.

Research Findings Summary Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryAntimicrobial and anticancer activityVarious studies on imidazole derivatives
Material ScienceEnhanced polymer stability and durabilityResearch on trifluoromethylated polymers
AgrochemicalsInsecticidal and fungicidal propertiesStudies on imidazole-based pesticides

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-3-nitrobenzoyl)-4-phenylpiperazine
  • 1-(4-methyl-3-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline

Uniqueness

Compared to similar compounds, 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 1-(4-methyl-3-nitrobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This report synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's structure includes a substituted imidazole ring with various functional groups, which contribute to its biological activity. The presence of the trifluoromethyl group is noteworthy due to its influence on lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have demonstrated IC50 values in the micromolar range against various cancer cell lines, including MCF-7 and A549 .
  • Antimicrobial Properties : Some imidazole derivatives have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : Certain derivatives may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell growth. For example, they may inhibit topoisomerases or kinases involved in cell signaling pathways .

Case Studies

  • Anticancer Activity :
    • A study evaluated several imidazole derivatives against MCF-7 breast cancer cells, revealing that modifications in the structure significantly influenced their cytotoxicity. The compound exhibited an IC50 value comparable to known anticancer agents like doxorubicin .
  • Antimicrobial Testing :
    • In vitro tests demonstrated that certain analogs of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a broad-spectrum antimicrobial agent .

Data Table: Biological Activity Comparison

Compound NameActivity TypeCell Line / MicrobeIC50 Value (µM)Reference
Compound AAnticancerMCF-70.12
Compound BAntimicrobialE. coli15.63
Compound CAntimicrobialS. aureus10.00
Target CompoundAnticancerA5490.65

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